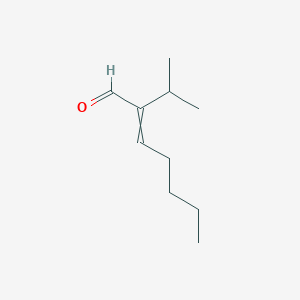![molecular formula C16H15N B14588066 3,7,8-Trimethylbenzo[G]isoquinoline CAS No. 61171-18-4](/img/structure/B14588066.png)
3,7,8-Trimethylbenzo[G]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,8-Trimethylbenzo[G]isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three methyl groups attached to the benzo[G]isoquinoline structure, specifically at the 3, 7, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethylbenzo[G]isoquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a general method for synthesizing quinolines and isoquinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition with aniline to produce a β-anilinopropaldehyde. The resulting aldehyde then cyclizes, dehydrates, and undergoes oxidation to form the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethylbenzo[G]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions can occur at the methyl groups or the aromatic ring, often using electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce partially hydrogenated derivatives.
Scientific Research Applications
3,7,8-Trimethylbenzo[G]isoquinoline has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7,8-Trimethylbenzo[G]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,8-Trimethylbenzo[G]isoquinoline
- 2,3-Dimethylbenzo[G]isoquinoline
- 2,3,7,8-Tetramethylbenzo[G]isoquinoline
Uniqueness
3,7,8-Trimethylbenzo[G]isoquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different solubility, melting point, and reactivity patterns .
Properties
CAS No. |
61171-18-4 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3,7,8-trimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C16H15N/c1-10-4-13-7-15-6-12(3)17-9-16(15)8-14(13)5-11(10)2/h4-9H,1-3H3 |
InChI Key |
PDDIEATVMRCUST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1C)C=NC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


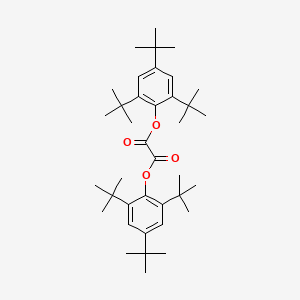


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
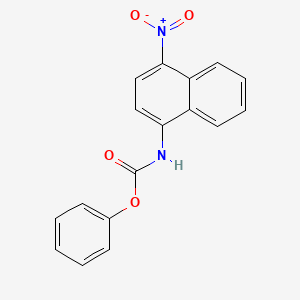
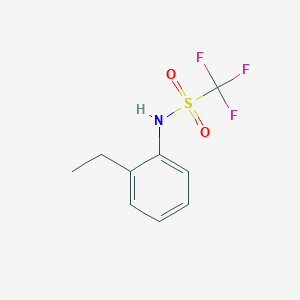

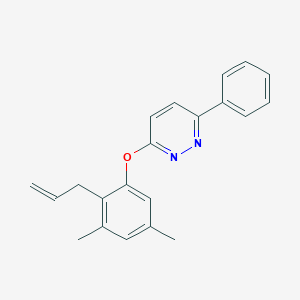
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)

